4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine
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Overview
Description
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and oxadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the oxadiazole ring, in particular, is known to impart various pharmacological properties, making this compound a valuable target for drug discovery and development.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds may target various enzymes or proteins essential for the survival and replication of these pathogens.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property might allow these compounds to interact with their targets, potentially inhibiting their function and leading to the death of the pathogen.
Biochemical Pathways
Given the broad-spectrum anti-infective activity of 1,2,4-oxadiazoles , it can be inferred that these compounds likely interfere with multiple biochemical pathways essential for the survival and replication of various pathogens.
Pharmacokinetics
1,2,4-oxadiazoles are known to exhibit good metabolic stability , which might contribute to their bioavailability and efficacy as anti-infective agents.
Result of Action
Given the anti-infective activity of 1,2,4-oxadiazoles , these compounds likely lead to the death of various pathogens, thereby helping to clear the infection.
Biochemical Analysis
Biochemical Properties
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine, as a derivative of 1,2,4-oxadiazole, has been shown to exhibit a broad spectrum of agricultural biological activities
Cellular Effects
They also showed anti-inflammatory, analgesic, and immunosuppressive properties .
Molecular Mechanism
Oxadiazole derivatives have been shown to interact significantly with the active site of acetylcholinesterase (AChE), a key enzyme involved in the transmission of nerve impulses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet fully known. Some oxadiazole derivatives have shown moderate onset decomposition temperatures ranging from 166 °C to 249 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzonitrile oxide to form the oxadiazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as scaling up the reaction to industrial volumes while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can yield thioether derivatives.
Scientific Research Applications
4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Biological Studies: The compound is used in studies to understand its mechanism of action and its interactions with biological targets.
Material Science: It is explored for its potential use in the development of new materials, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Also investigated for its biological activities and potential as a drug candidate.
Uniqueness
What sets 4-Chloro-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine apart is the combination of the pyrimidine and oxadiazole rings, which can result in unique biological activities and chemical properties. This dual-ring structure can enhance its ability to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-chloropyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-9(6-14-7-15-10)12-16-11(17-18-12)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFPXUBTJRCBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CN=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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